molecular formula C14H18N4 B14154767 N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine CAS No. 7254-15-1

N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine

Cat. No.: B14154767
CAS No.: 7254-15-1
M. Wt: 242.32 g/mol
InChI Key: YZKCSOHHNKRNQL-UHFFFAOYSA-N
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Description

1,6-Bis(4-pyridyl)-2,5-diazahexane is an organic compound that belongs to the class of bis-pyridyl ligands. This compound is characterized by the presence of two pyridine rings connected by a diazahexane chain. It is commonly used in coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(4-pyridyl)-2,5-diazahexane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-pyridylmethyl chloride with 1,6-diaminohexane under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 1,6-Bis(4-pyridyl)-2,5-diazahexane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-pyridyl)-2,5-diazahexane undergoes various chemical reactions, including:

    Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, zinc, and cadmium.

    Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.

Common Reagents and Conditions

    Coordination Reactions: Metal salts such as copper nitrate, zinc acetate, and cadmium chloride are commonly used.

    Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed

    Coordination Complexes: The formation of coordination polymers and discrete metal complexes.

    Substituted Derivatives: Products with substituted pyridine rings.

    Redox Products: Oxidized or reduced forms of the compound, depending on the reaction conditions.

Scientific Research Applications

1,6-Bis(4-pyridyl)-2,5-diazahexane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.

    Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including sensors and catalysts.

Mechanism of Action

The mechanism of action of 1,6-Bis(4-pyridyl)-2,5-diazahexane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazahexane chain act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability, depending on the nature of the metal ion and the coordination environment.

Comparison with Similar Compounds

Similar Compounds

    1,6-Bis(4-pyridyl)hexane: Similar structure but lacks the diazahexane chain.

    1,3-Bis(4-pyridyl)propane: Shorter chain length between the pyridine rings.

    1,4-Bis(4-pyridyl)butane: Intermediate chain length between the pyridine rings.

Uniqueness

1,6-Bis(4-pyridyl)-2,5-diazahexane is unique due to the presence of the diazahexane chain, which provides additional coordination sites and flexibility in forming complexes. This structural feature allows for the formation of more diverse and stable coordination networks compared to similar compounds with shorter or different chain lengths.

Properties

CAS No.

7254-15-1

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H18N4/c1-5-15-6-2-13(1)11-17-9-10-18-12-14-3-7-16-8-4-14/h1-8,17-18H,9-12H2

InChI Key

YZKCSOHHNKRNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNCCNCC2=CC=NC=C2

Origin of Product

United States

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